

# Woodward's Reagent K: A Technical Guide to its Chemical Properties and Stability

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## Compound of Interest

Compound Name: Woodward's reagent K

Cat. No.: B146948

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## Introduction

**Woodward's Reagent K**, chemically known as N-Ethyl-5-phenylisoxazolium-3'-sulfonate, is a well-established coupling reagent in organic synthesis, particularly renowned for its application in peptide bond formation. Developed by the Nobel laureate R.B. Woodward, this stable, non-hygroscopic crystalline solid offers a reliable method for activating carboxyl groups, facilitating the formation of amide bonds with minimal racemization. This technical guide provides an in-depth overview of the chemical properties, stability, and established protocols for the effective use of **Woodward's Reagent K** in research and development.

## Chemical and Physical Properties

**Woodward's Reagent K** is an inner salt with a zwitterionic structure. Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Chemical Name	N-Ethyl-5-phenylisoxazolium-3'-sulfonate	[1]
Synonyms	Woodward's Reagent K, NEPIS	[1]
CAS Number	4156-16-5	[1]
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>4</sub> S	[1]
Molecular Weight	253.27 g/mol	
Appearance	Crystalline solid	
Melting Point	220 °C (decomposes)	
Solubility	Soluble in water; Insoluble in acetonitrile, nitromethane, DMF, dichloromethane	
Storage Class	11 - Combustible Solids	

## Stability and Storage

**Woodward's Reagent K** is known for its stability under standard laboratory conditions. It is a non-hygroscopic solid, which simplifies handling and storage. For optimal stability, the reagent should be stored at room temperature in a dry, well-ventilated place. It is important to keep the container tightly closed to prevent potential degradation from moisture over extended periods.

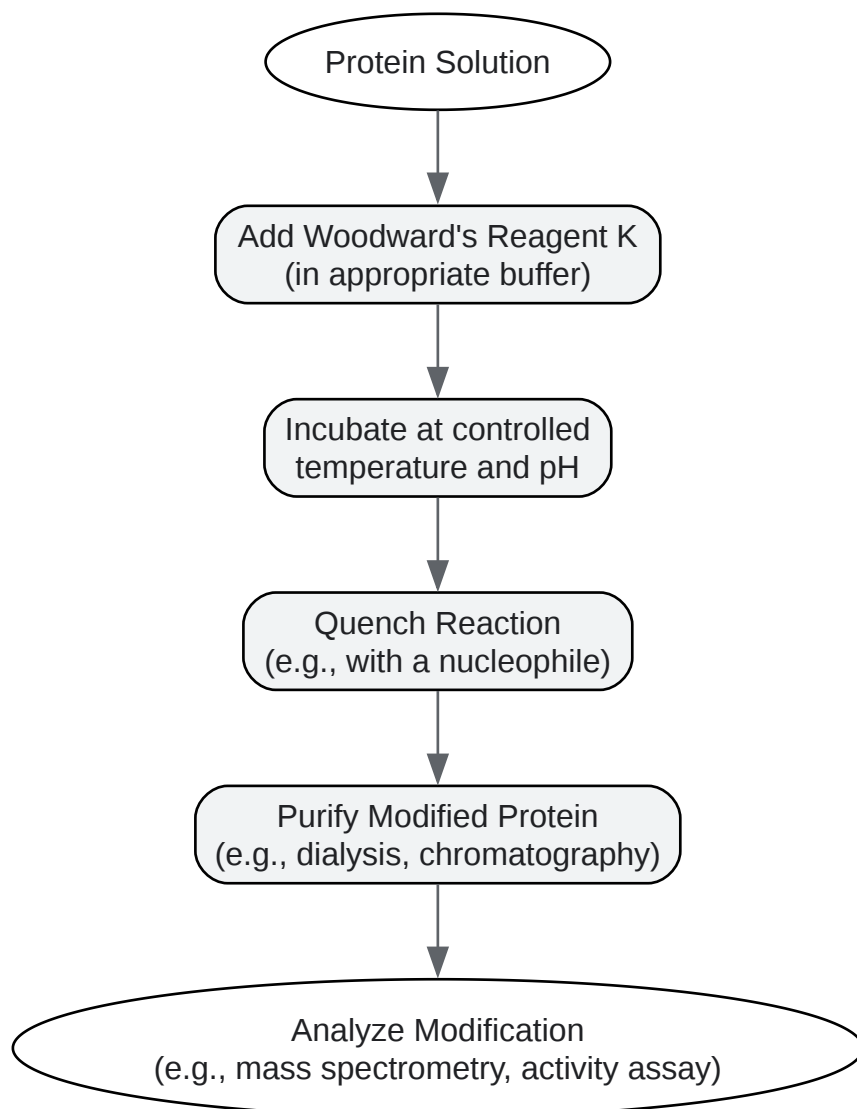
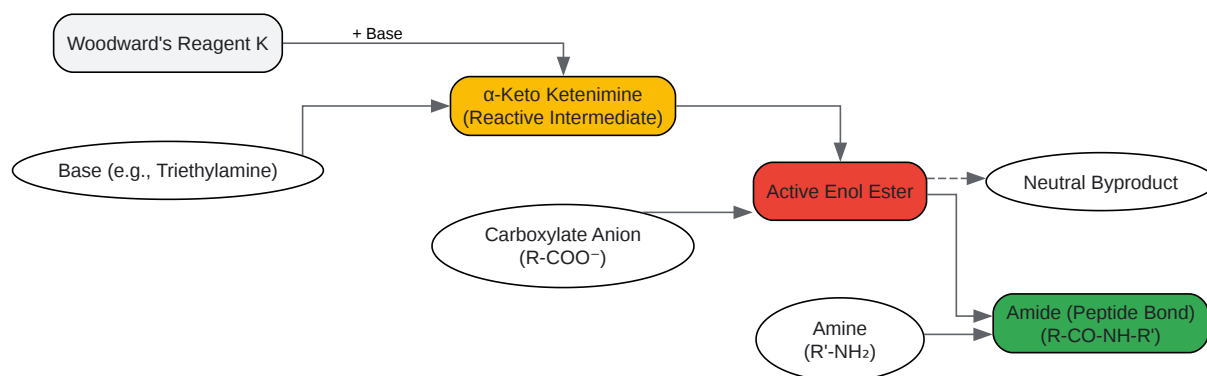
While specific quantitative data on its stability across a wide range of pH and temperatures is not extensively documented in readily available literature, its reactivity profile suggests that it is most stable in a neutral to slightly acidic environment. Strong alkaline conditions can promote the formation of the reactive ketenimine intermediate, leading to gradual decomposition.

## Reaction Mechanism

The efficacy of **Woodward's Reagent K** as a coupling agent stems from its ability to activate carboxylic acids via a reactive intermediate. The generally accepted mechanism involves the formation of a highly reactive  $\alpha$ -keto ketenimine.

The reaction pathway can be summarized as follows:

- **Formation of the Ketenimine Intermediate:** In the presence of a base (e.g., a tertiary amine), **Woodward's Reagent K** undergoes a proton abstraction to form the  $\alpha$ -keto ketenimine intermediate.
- **Carboxylic Acid Activation:** The ketenimine readily reacts with a carboxylate anion to form an active enol ester.
- **Nucleophilic Attack and Amide Bond Formation:** The activated enol ester is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond and the release of a neutral byproduct.



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## References

- 1. scbt.com [scbt.com]
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